Isodecanol

Description

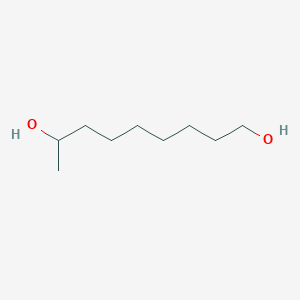

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, C10H21OH | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058660 | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Solubility in water, g/100ml: 2.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C9-11-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodecyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isodecanol: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecanol (CAS No: 25339-17-7), a ten-carbon branched-chain alcohol, is a crucial industrial chemical with diverse applications, including its use as a solvent and intermediate in the synthesis of plasticizers, surfactants, and lubricants.[1][2] In the pharmaceutical and drug development sectors, it serves as a versatile solvent for various formulations and a precursor for synthesizing essential pharmaceutical intermediates.[3] This guide provides a comprehensive overview of the chemical structure of this compound, its isomeric forms, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Chemical Structure and Isomerism

This compound is not a single chemical entity but rather a complex mixture of isomers with the general chemical formula C₁₀H₂₂O.[2] The term "this compound" designates a decyl alcohol with branching in its carbon chain. The specific composition of commercial this compound can vary significantly depending on the olefin feedstock and the manufacturing process used.[1][4]

The most prevalent isomers found in commercial grades are typically mixtures of trimethyl-1-heptanols and dimethyl-1-octanols.[4] Another commonly cited isomer is 8-methylnonan-1-ol.[1] The branching in the carbon chain significantly influences the physical and chemical properties of the alcohol, such as its viscosity, boiling point, and solvency. This isomeric complexity is a critical consideration in its various applications, as it can affect the properties of the final products, for instance, the flexibility and migration resistance of plasticizers.[4]

Physicochemical Properties

The physicochemical properties of this compound are typically reported for the mixture of isomers, as this is the form in which it is most commonly supplied and used. The data presented in the following table is a compilation from various sources and represents the typical range of values for commercial this compound.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless, slightly viscous liquid | [5][6] |

| Odor | Mild, characteristic alcohol odor | [2][6] |

| Boiling Point | 215-225 °C (419-437 °F) | [6] |

| Melting Point | < -60 °C (< -76 °F) | [5] |

| Flash Point | ~104 °C (~220 °F) | [4] |

| Density | ~0.84 g/mL at 20 °C | [4] |

| Vapor Pressure | ~0.02 mmHg at 25 °C | [6] |

| Water Solubility | Insoluble | [2][5] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [2] |

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through two industrial processes: the Oxo process and the Ziegler process.

3.1.1. The Oxo Process (Hydroformylation)

The Oxo process is a common method for producing this compound from nonenes (C9 olefins). The process involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehyde.

Methodology:

-

Reaction: Nonene isomers are reacted with a mixture of carbon monoxide and hydrogen (syngas) in a high-pressure reactor in the presence of a cobalt or rhodium-based catalyst.

-

Aldehyde Formation: This hydroformylation step produces a mixture of C10 aldehydes.

-

Hydrogenation: The resulting aldehydes are then hydrogenated, typically using a nickel catalyst, to produce the corresponding this compound isomers.

-

Purification: The crude this compound is purified by distillation to remove unreacted starting materials and byproducts.

3.1.2. The Ziegler Process

The Ziegler process involves the oxidation of trialkylaluminum compounds.

Methodology:

-

Growth Reaction: Triethylaluminum is reacted with ethylene in a "growth" reaction to form higher molecular weight trialkylaluminum compounds.

-

Oxidation: The trialkylaluminum is then oxidized with dry air to form aluminum alkoxides.

-

Hydrolysis: The aluminum alkoxides are subsequently hydrolyzed with water to yield a mixture of linear and branched primary alcohols, including this compound, and aluminum hydroxide.

-

Separation and Purification: The alcohol mixture is separated from the aluminum hydroxide and purified by distillation.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis and quantification of the various isomers in an this compound mixture are crucial for quality control and for understanding its performance in different applications. Gas chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1000 ppm). An internal standard (e.g., n-dodecanol) can be added for quantitative analysis.

-

GC-MS System: A typical system would consist of a gas chromatograph equipped with a capillary column and a mass spectrometer detector.

-

Chromatographic Conditions (Illustrative):

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector at 250 °C, with a split ratio of 50:1.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) source at 70 eV. The mass range scanned could be m/z 35-400.

-

-

Data Analysis: The different isomers will be separated based on their boiling points and interaction with the stationary phase, resulting in different retention times. The mass spectrum of each peak can be used to confirm its identity as a C10 alcohol and to elucidate its structure based on fragmentation patterns.

Synthesis of Diisodecyl Phthalate (DIDP)

A primary application of this compound is in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer. This is achieved through the esterification of phthalic anhydride with this compound.

Methodology:

-

Reactant Charging: A reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus is charged with phthalic anhydride and this compound. A molar excess of this compound (e.g., a molar ratio of this compound to phthalic anhydride of 2.2:1) is typically used to drive the reaction to completion.

-

Catalyst Addition: An esterification catalyst, such as a titanium-based catalyst (e.g., tetrabutyl titanate) or an acid catalyst like p-toluenesulfonic acid, is added to the reaction mixture.

-

Esterification Reaction: The mixture is heated to a temperature in the range of 180-230 °C. The water produced during the esterification is continuously removed by azeotropic distillation with the excess this compound, collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a specified limit (e.g., <0.1 mg KOH/g).

-

Purification: Upon completion, the excess this compound is removed by vacuum distillation. The crude DIDP is then neutralized with a dilute alkaline solution (e.g., sodium carbonate), washed with water, and dried under vacuum.

Applications in Research and Drug Development

While not typically a direct active pharmaceutical ingredient (API), this compound plays several important roles in the pharmaceutical industry:

-

Specialty Solvent: Its favorable solvency characteristics and low volatility make it a suitable solvent in certain drug formulations and for extracting natural products.

-

Pharmaceutical Intermediate: this compound is a key starting material in the synthesis of various pharmaceutical intermediates. Its branched structure can be used to introduce lipophilicity into a molecule, potentially improving its absorption and distribution characteristics.

-

Component in Topical Formulations: In cosmetics and topical drug delivery systems, this compound can function as an emollient and a solvent, contributing to the sensory properties and stability of creams and lotions.[2]

Conclusion

This compound is a versatile chemical defined by its isomeric complexity. Understanding the distribution of its isomers is critical for its effective use in various industrial and research applications. The protocols outlined in this guide for its synthesis and analysis provide a foundation for researchers and professionals working with this important branched-chain alcohol. Its role as a solvent and a synthetic intermediate underscores its utility in the broader context of chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of Isodecanol via the Oxo Process

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isodecanol, a C10 oxo alcohol, through the industrial standard hydroformylation (oxo process). This compound is a crucial intermediate in the production of plasticizers, lubricants, and surfactants. This document details the core chemical principles, catalytic mechanisms, experimental procedures, and process parameters relevant to its synthesis.

The Overall Synthesis Pathway

The production of this compound is a two-step process. It begins with the hydroformylation of a C9 olefin (nonene) feedstock to produce an intermediate C10 aldehyde (isodecanal). This aldehyde is then hydrogenated to yield the final this compound product.[1][2] The nonene feedstock is typically a complex mixture of branched isomers derived from the trimerization of propylene.

References

An In-depth Technical Guide to Isodecanol for Researchers and Drug Development Professionals

Introduction

Isodecanol is a branched-chain fatty alcohol that is finding increasing utility in various scientific and industrial applications, including a notable potential role in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, relevant experimental protocols, and its primary mechanism of biological interaction, particularly as a skin permeation enhancer. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Nomenclature and Chemical Identity

This compound is the common name for a mixture of isomeric ten-carbon alcohols. The specific composition of commercial this compound can vary depending on the manufacturing process and the olefin feedstock used. Typically, it consists of a mixture of trimethyl-1-heptanols and dimethyl-1-octanols.[1][2]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound (a mixture of isomers) is 25339-17-7 .

Synonyms:

-

Isodecyl alcohol

-

Decanol, mixture of isomers

-

8-Methylnonan-1-ol (a common isomer)[1]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below. This data is essential for safe handling, formulation development, and risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless, slightly viscous liquid | [1] |

| Odor | Mild, characteristic alcoholic odor | [1] |

| Melting Point | -60 °C | [1] |

| Boiling Point | 215-225 °C | [1] |

| Density | 0.838 g/mL at 20 °C | [1] |

| Flash Point | 95 °C | [1] |

| Vapor Pressure | 0.0207 mmHg at 25 °C | |

| Solubility | Insoluble in water; soluble in alcohol, benzene (sparingly), and chloroform (slightly) | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.74 (estimated) |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| LD₅₀ (Oral) | > 5000 mg/kg | Rat | |

| LD₅₀ (Dermal) | > 3160 mg/kg | Rabbit | |

| Skin Irritation | Irritant | Rabbit | |

| Eye Irritation | Severe Irritant | Rabbit |

Table 3: Ecological Data for this compound

| Endpoint | Value | Species | Reference |

| LC₅₀ (96h) | 1-10 mg/L | Fish | |

| EC₅₀ (48h) | 1-10 mg/L | Daphnia magna | |

| IC₅₀ (72h) | 1-10 mg/L | Algae | |

| Biodegradability | Readily biodegradable |

Experimental Protocols

Synthesis of this compound (Industrial Oxo Process)

This compound is primarily produced industrially via the oxo process , also known as hydroformylation. This process involves the reaction of a nonene (a C9 olefin) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehyde.

Principle:

-

Hydroformylation: A nonene isomer mixture is reacted with CO and H₂ to form a mixture of C10 aldehydes. This reaction is typically catalyzed by cobalt or rhodium complexes.

-

Hydrogenation: The resulting C10 aldehyde mixture is then hydrogenated to produce the corresponding this compound isomers.

Typical Reaction Conditions:

-

Catalyst: Cobalt carbonyl or rhodium-based catalysts.[3][4][5]

-

Temperature: 130-200 °C for cobalt catalysts; lower for rhodium catalysts.

-

Pressure: 10-30 MPa for cobalt catalysts; lower for rhodium catalysts.

-

Reactants: Mixed nonene isomers, synthesis gas (H₂/CO).

Analytical Method: Quantification of this compound in a Biological Matrix (e.g., Skin Tissue) by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound in a biological matrix. This protocol would require optimization and validation for a specific application.

1. Sample Preparation:

- Homogenization: Homogenize a known weight of the skin tissue sample in a suitable solvent (e.g., a mixture of methanol and water).

- Extraction: Perform a liquid-liquid extraction of the homogenate using a non-polar solvent such as hexane or ethyl acetate to extract the lipophilic this compound.

- Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane).

2. GC-MS Analysis:

- Gas Chromatograph (GC):

- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of this compound.

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode to identify the characteristic mass spectrum of this compound, and/or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.

3. Quantification:

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve. An internal standard can be used to improve accuracy and precision.

Biological Interactions and Signaling Pathways

Currently, there is limited evidence in the scientific literature to suggest that this compound directly and specifically interacts with classical biological signaling pathways (e.g., receptor-mediated pathways). However, its most well-documented biological effect, particularly relevant to drug development, is its role as a skin permeation enhancer .

Mechanism of Skin Permeation Enhancement

Long-chain alcohols like this compound are known to enhance the penetration of other molecules through the skin's primary barrier, the stratum corneum. The proposed mechanism of action is primarily a physicochemical disruption of the highly ordered lipid lamellae in the stratum corneum.

Key Steps in the Mechanism:

-

Partitioning: this compound, being lipophilic, partitions into the lipid-rich intercellular spaces of the stratum corneum.

-

Disruption of Lipid Structure: The presence of this compound molecules disrupts the tight packing of the intercellular lipids (ceramides, cholesterol, and fatty acids). This increases the fluidity and disorder of the lipid bilayers.

-

Increased Permeability: The disruption of the lipid barrier creates more permeable pathways, allowing co-administered drug molecules to diffuse more readily through the stratum corneum into the deeper layers of the skin and potentially into systemic circulation.

While this is a physical mechanism of barrier disruption rather than a specific signaling pathway, it is a critical biological interaction for the application of this compound in transdermal drug delivery.

Potential Interaction with Protein Kinase C (PKC)

Some studies have shown that various alcohols can modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in numerous cellular signaling pathways.[6][7] It is hypothesized that long-chain alcohols may alter the lipid environment of the cell membrane, which in turn could allosterically affect the activity of membrane-associated proteins like PKC.[7] However, there is currently no direct evidence specifically implicating this compound in the modulation of PKC or any other specific signaling cascade in a physiologically relevant context for drug development. Further research is needed to explore these potential interactions.

Visualizations

Industrial Synthesis of this compound via the Oxo Process

Caption: Industrial synthesis of this compound via the two-step oxo process.

Mechanism of this compound as a Skin Permeation Enhancer

Caption: Mechanism of skin permeation enhancement by this compound.

Applications in Research and Drug Development

The primary application of this compound in a pharmaceutical context is as an excipient, particularly as a solvent and a penetration enhancer in topical and transdermal formulations. Its ability to increase the permeation of active pharmaceutical ingredients (APIs) through the skin makes it a valuable tool for the development of non-invasive drug delivery systems.

Further research may explore its potential as a solvent for poorly soluble drugs in various formulations. Its low volatility and good safety profile at typical concentrations used in formulations are advantageous properties.

Conclusion

This compound is a well-characterized fatty alcohol with a range of industrial and potential pharmaceutical applications. Its role as a skin permeation enhancer is of particular interest to drug development professionals. While its direct interaction with specific signaling pathways remains an area for future research, its physicochemical properties and mechanism of action in disrupting the stratum corneum barrier are well-understood. The information provided in this guide serves as a valuable resource for researchers and scientists working with or considering the use of this compound in their studies and formulations.

References

- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25339-17-7 [chemicalbook.com]

- 3. Oxo alcohol - Wikipedia [en.wikipedia.org]

- 4. Hydroformylation - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Ethanol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Isodecanol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for isodecanol, focusing on a representative isomer, 8-methylnonan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for chemical characterization. This document outlines nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols and visual workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 8-methylnonan-1-ol, a primary alcohol and a common isomer of this compound.

Table 1: ¹H NMR Spectroscopic Data for 8-methylnonan-1-ol (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | H-1 (-CH₂OH) |

| ~1.57 | Quintet | 2H | H-2 (-CH₂CH₂OH) |

| ~1.51 | Multiplet | 1H | H-8 (-CH(CH₃)₂) |

| ~1.29 - 1.15 | Multiplet | 10H | H-3, H-4, H-5, H-6, H-7 |

| ~0.86 | Doublet | 6H | H-9, H-10 (-CH(CH₃)₂) |

| ~1.5 - 2.5 | Broad Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for 8-methylnonan-1-ol (Computed)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 62.9 | C-1 (-CH₂OH) |

| 39.0 | C-7 |

| 32.8 | C-2 |

| 29.8 | C-5 |

| 29.5 | C-4 |

| 28.3 | C-8 |

| 27.2 | C-6 |

| 26.2 | C-3 |

| 22.7 | C-9, C-10 |

Data sourced from computed values.

Table 3: IR Spectroscopic Data for 8-methylnonan-1-ol (Predicted)

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 2955, 2925, 2870 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (alkane) | Medium |

| 1385 | C-H bend (gem-dimethyl) | Medium |

| 1055 | C-O stretch (primary alcohol) | Strong |

Table 4: Mass Spectrometry Data for 8-methylnonan-1-ol (Predicted Fragmentation)

| m/z | Ion Formula (Proposed) | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) |

| 140 | [C₁₀H₂₀]⁺ | M⁺ - H₂O (Dehydration) |

| 115 | [C₈H₁₉]⁺ | M⁺ - C₂H₅O |

| 87 | [C₄H₉O]⁺ | Alpha cleavage |

| 71 | [C₅H₁₁]⁺ | M⁺ - C₅H₁₁O |

| 57 | [C₄H₉]⁺ | M⁺ - C₆H₁₃O |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 31 | [CH₃O]⁺ | M⁺ - C₉H₁₉ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat this compound liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the this compound sample directly onto the ATR crystal. This is often a simpler and faster method.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Spectrum: Acquire the infrared spectrum of the prepared sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce the this compound sample into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a gas chromatography (GC) system for separation from any impurities (GC-MS).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. Alcohols often undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration.[2]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Predicted Mass Spectral Fragmentation of 8-methylnonan-1-ol.

References

Isodecanol Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isodecanol in various organic solvents. This compound, a branched-chain C10 alcohol, is a versatile chemical intermediate and solvent valued for its low volatility and excellent compatibility with many organic materials.[1] Understanding its solubility is critical for its application in plasticizer synthesis, lubricants, greases, and as a specialty solvent.

Core Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle.[2] As an alcohol, it possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar ten-carbon branched alkyl chain. This dual nature dictates its solubility behavior:

-

Polarity of the Hydroxyl Group: The hydroxyl group allows for miscibility with polar solvents, particularly other alcohols.

-

Nonpolar Character of the Alkyl Chain: The long, branched alkyl chain contributes significant nonpolar character, leading to good solubility in nonpolar and weakly polar organic solvents. As the carbon chain length of an alcohol increases, its solubility in water decreases.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available technical data sheets, a qualitative and semi-quantitative understanding can be established.

Solubility in Water

The solubility of this compound in water is consistently reported as low. However, there are some discrepancies in the exact values reported across different sources.

| Solvent | Reported Solubility | Temperature (°C) |

| Water | 96 mg/L | 20 |

| Water | 150 mg/L (estimated) | 25 |

| Water | 2.5 g/100mL | Not Specified |

Note: The value of 2.5 g/100mL appears to be an outlier and significantly higher than other reported values for C10 alcohols. The lower values are more consistent with the expected low solubility of a long-chain alcohol in water.

Solubility in Organic Solvents

This compound is generally described as being highly soluble in most organic solvents.[1] The following table summarizes the available qualitative data.

| Organic Solvent | CAS Number | Solvent Type | Reported Solubility of this compound |

| Ethanol | 64-17-5 | Polar Protic | Soluble[4] |

| Benzene | 71-43-2 | Aromatic | Sparingly Soluble[5][6][7] |

| Chloroform | 67-66-3 | Halogenated | Slightly Soluble[5][6][7] |

Based on the principle of "like dissolves like," this compound is expected to be miscible or highly soluble in other common organic solvents such as methanol, acetone, diethyl ether, hexane, and toluene due to their compatible polarities.

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following is a generalized gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Several glass vials with airtight caps

-

Calibrated pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 10 mL) of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

-

-

Sample Extraction and Solvent Evaporation:

-

Allow the vials to remain undisturbed in the temperature-controlled bath for several hours to allow any undissolved this compound to settle.

-

Carefully weigh empty, clean, and dry evaporating dishes. Record the weights.

-

Using a calibrated pipette, carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant from each vial, ensuring no undissolved material is transferred.

-

Transfer the aliquot of the saturated solution to the pre-weighed evaporating dishes.

-

Place the evaporating dishes in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (e.g., 80-100°C, depending on the solvent).

-

-

Determination of Solute Mass:

-

Once the solvent has completely evaporated, transfer the evaporating dishes to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dishes containing the this compound residue on the analytical balance.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of this compound residue (g) / Volume of aliquot taken (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

This guide provides a foundational understanding of this compound's solubility for professionals in research and development. While specific quantitative data remains sparse, the principles and methodologies outlined here offer a robust framework for its practical application and further investigation.

References

- 1. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. This compound, 25339-17-7 [thegoodscentscompany.com]

- 5. This compound CAS#: 25339-17-7 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 25339-17-7 [chemicalbook.com]

Isodecanol: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for isodecanol (CAS No. 25339-17-7), a branched-chain C10 alcohol. This compound is utilized as a chemical intermediate in the production of plasticizers, as an ingredient in synthetic lubricants, and as an antifoaming agent.[1][2] This document consolidates key toxicological data, outlines relevant experimental methodologies, and presents logical frameworks for safety assessment to support informed handling and risk evaluation in a professional research and development setting.

Physicochemical Properties

This compound is a colorless, slightly viscous liquid with a mild alcoholic odor.[1][3][4] Its physical and chemical characteristics are critical for understanding its potential exposure routes and behavior in various environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [3] |

| Molecular Weight | 158.28 g/mol | [1] |

| Physical State | Liquid | [4][5] |

| Boiling Point | 215 - 225 °C | [4][5] |

| Melting Point | -60 °C to -78 °C | [4][5] |

| Flash Point | 95 - 99 °C | [4][5] |

| Auto-ignition Temp. | 266 - 280 °C | [1][4] |

| Vapor Pressure | 0.02 mmHg (2.76 Pa) at 25 °C | [1][6] |

| Vapor Density | 5.5 (Air = 1) | [1] |

| Solubility in Water | Insoluble (96 mg/L at 20 °C) | [1][6] |

| log Kow | 3.71 - 3.94 | [1][6] |

Toxicological Profile

This compound is classified as a skin and eye irritant.[3][5] The acute toxicity via oral and dermal routes is low. There is no evidence of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity from available studies.[7]

Acute Toxicity

This compound exhibits low acute toxicity following oral and dermal exposure. The substance is not classified as acutely toxic.[5]

| Route | Species | Value | Source(s) |

| Oral | Rat | LD₅₀: > 2648 mg/kg bw | [4] |

| Rat | LD₅₀: 6400 mg/kg | [8][9] | |

| Dermal | Rabbit | LD₅₀: > 3.16 mL/kg bw | [4] |

| Rabbit | LD₅₀: 3150 mg/kg | [9] | |

| Inhalation | Mice, Rats, Guinea Pigs | LC₅₀: > 95.3 ppm | [4] |

Irritation and Corrosion

-

Skin Irritation: this compound is classified as a skin irritant (Category 2).[3][5] Direct contact can cause irritation, and prolonged exposure may lead to dermatitis, dryness, and fissuring of the skin.[2][3][8]

-

Eye Irritation: this compound is classified as causing serious eye irritation (Category 2).[3][5] Vapor or splash contact may result in burning, tearing, and blurred vision.[2]

Sensitization

Based on available data, this compound is not classified as a respiratory or skin sensitizer.[5][7]

Genotoxicity and Carcinogenicity

-

Genotoxicity: Multiple in vitro studies, including the Ames test, a mammalian cell gene mutation test, and a mammalian chromosomal aberration test, have demonstrated no genotoxic or mutagenic potential for this compound.[5] this compound is not classified as a germ cell mutagen.[7]

-

Carcinogenicity: this compound is not classified as carcinogenic.[7]

Reproductive Toxicity

This compound is not classified as a reproductive toxicant.[7]

Hazard Classification and Labeling

Under the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

The corresponding signal word is Warning .[1][3]

Occupational Health and Safety

Direct physical contact should be avoided, and handling should occur in a well-ventilated area or a chemical fume hood.[2]

Exposure Routes and Symptoms

-

Inhalation: Inhalation of vapors may irritate the respiratory tract, causing symptoms such as cough, sore throat, dizziness, headache, and nausea.[6]

-

Dermal Contact: Causes skin irritation, redness, and potential dermatitis with prolonged contact.[3][6]

-

Eye Contact: Causes serious irritation, redness, pain, and tearing.[2][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If exposure limits are likely to be exceeded or irritation occurs, use a full-face respirator with an appropriate vapor cartridge.[4]

Occupational Exposure Limits (OELs)

There are currently no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound.[10][11][12] Employers should adhere to good industrial hygiene practices to minimize exposure.

Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[5] It should be prevented from entering waterways and sewers.[13]

| Test | Species | Value | Exposure | Source(s) |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 3.1 mg/L | 96 h | [4] |

| EL₅₀ | Daphnia magna (Water Flea) | 6.2 mg/L | 48 h | [4] |

| EC₅₀ | Green Alga | 1.252 mg/L | 96 h | [4] |

Visualization of Safety and Metabolic Pathways

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical substance like this compound.

Caption: Logical workflow for chemical health and safety assessment.

Postulated Metabolic Pathway of this compound

References

- 1. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 11. osha.gov [osha.gov]

- 12. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 13. journals.asm.org [journals.asm.org]

Isodecanol molecular weight and formula

An In-depth Technical Guide to Isodecanol: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a compound of interest in various research and industrial applications.

Core Molecular Data

This compound is a fatty alcohol that exists as a mixture of isomers.[1] Its fundamental molecular attributes are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O[2][3][4][5][6] or C₁₀H₂₁OH[2] |

| Molecular Weight | 158.28 g/mol [2][3][4][5] |

The molecular formula C₁₀H₂₂O represents the total count of carbon, hydrogen, and oxygen atoms in the molecule.[2][3][4][5][6] The alternative representation, C₁₀H₂₁OH, specifically highlights the presence of a hydroxyl (-OH) functional group, which characterizes it as an alcohol.[2] The molecular weight is a critical parameter in stoichiometry, solution preparation, and analytical characterizations.[2][3][4][5]

Logical Relationship of this compound's Core Properties

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The name "this compound" refers to a specific chemical entity whose atomic composition is defined by its formula, from which the molecular weight is calculated.

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound are well-established in the field of analytical chemistry.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to find the molecular weight.

-

Methodology:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

In the ionization source, the this compound molecules are ionized.

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) is used to determine the molecular weight.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in this compound to empirically derive the chemical formula.

-

Methodology:

-

A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.

-

The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorption tubes.

-

The mass of CO₂ and H₂O produced is accurately measured by the change in mass of the absorption tubes.

-

From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample are calculated.

-

The percentage of oxygen is typically determined by difference.

-

The percentage composition is used to calculate the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

References

- 1. Cas 25339-17-7,this compound | lookchem [lookchem.com]

- 2. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 25339-17-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Branched-Chain C10 Alcohols

Introduction

Branched-chain C10 alcohols, also known as isodecanols, are a class of organic compounds with the chemical formula C10H22O. These molecules consist of a ten-carbon chain with a hydroxyl (-OH) group and one or more branches. Unlike their straight-chain counterpart, 1-decanol, the branching in isodecanols significantly influences their physical and chemical properties, leading to a wide range of industrial and commercial applications. This guide provides a detailed overview of the core properties, synthesis, and analysis of key branched-chain C10 alcohols, with a focus on data relevant to researchers, scientists, and drug development professionals.

The specific arrangement of branches results in numerous isomers, with commercial isodecanol being a mixture of various structures, predominantly trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] The composition of this mixture is largely dependent on the olefin feedstock used during production.[1] This structural diversity allows for the fine-tuning of properties such as viscosity, solvency, and boiling point.

Core Physicochemical Properties

The branching in the carbon chain disrupts the ability of the molecules to pack closely together, which generally results in lower melting points and viscosities compared to linear C10 alcohols. The presence of the hydroxyl group imparts polarity, allowing for interaction with both polar and non-polar substances, a key characteristic for their use as solvents and intermediates.[3]

Below is a comparative table of physicochemical properties for commercially significant branched-chain C10 alcohols and, for reference, the linear 1-decanol.

| Property | This compound (Mixed Isomers) | 2-Propylheptan-1-ol | 3,7-Dimethyloctan-1-ol | 1-Decanol (Linear) |

| CAS Number | 25339-17-7[4] | 10042-59-8[5] | 106-21-8[6] | 112-30-1 |

| Molecular Formula | C10H22O[4] | C10H22O[5] | C10H22O[6] | C10H22O |

| Molar Mass ( g/mol ) | 158.28[7] | 158.28[8] | 158.28[6] | 158.28 |

| Appearance | Colorless liquid[2] | Colorless liquid[5] | Colorless liquid[9] | Colorless viscous liquid[10] |

| Boiling Point (°C) | 215-225[11] | ~213.4[12] | 219[13] | 231[10] |

| Melting Point (°C) | -60[11] | ~-1.53[12] | -8.00[13] | 5-7[10] |

| Density (g/mL) | ~0.838 at 20°C[7] | ~0.828 at 20°C[12] | 0.828 at 20°C[6] | 0.829 at 25°C[10] |

| Flash Point (°C) | 95[11] | 87.1[8] | ~95 (203°F)[6] | ~82 (180°F)[10] |

| Vapor Pressure | 0.0365 mmHg at 25°C[7] | 2 Pa at 25°C[12] | <0.01 mmHg at 20°C[6] | 1 mmHg at 70°C[10] |

| Refractive Index (n20/D) | 1.440[11] | 1.436[12] | 1.436[6] | 1.437[10] |

| Water Solubility | Insoluble[2] | Insoluble[12] | 64 mg/L at 20°C[9] | Slightly soluble[10] |

| Solubility in Organics | Soluble in most organic solvents[2] | Miscible with most common organic solvents[12] | Soluble in ethanol, ether, chloroform[13] | Soluble in ethanol, ether, benzene[10] |